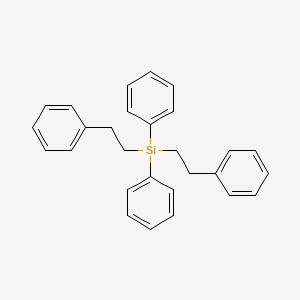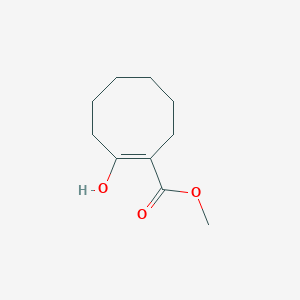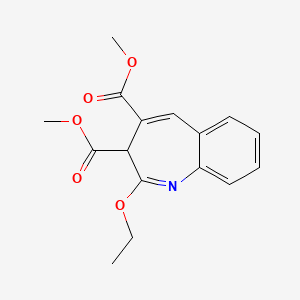
Diphenethyldiphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenethyldiphenylsilane is an organosilicon compound with the molecular formula C28H28Si. It is a unique chemical that has garnered interest in various fields of scientific research due to its distinctive properties and potential applications. This compound is part of a broader class of organosilicon compounds, which are known for their versatility and utility in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenethyldiphenylsilane typically involves the Grignard reaction, a well-known method in organic chemistry. This reaction involves the use of phenylmagnesium bromide and diphenylsilane as starting materials. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Diphenethyldiphenylsilane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of substituted silanes with various functional groups.
Scientific Research Applications
Diphenethyldiphenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of high-performance materials such as silicone resins and rubbers.
Mechanism of Action
The mechanism of action of diphenethyldiphenylsilane involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, potentially altering their function. The pathways involved may include signal transduction mechanisms and enzyme inhibition, although specific details are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Dimethylphenylsilane
- Dimethoxydiphenylsilane
- Dichlorodiphenylsilane
- Diphenylsilane
- Triethoxyphenylsilane
Uniqueness
Diphenethyldiphenylsilane stands out due to its unique combination of phenyl and ethyl groups attached to the silicon atom. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
Molecular Formula |
C28H28Si |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
diphenyl-bis(2-phenylethyl)silane |
InChI |
InChI=1S/C28H28Si/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27,28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h1-20H,21-24H2 |
InChI Key |
OQISRWPVZCPIJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC[Si](CCC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11939587.png)




![2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine](/img/structure/B11939613.png)

![7-(3-nitrobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11939645.png)





![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)
